molecular formula C6H11NO2 B1243515 (1S,2S)-2-Aminocyclopentanecarboxylic acid CAS No. 64191-13-5

(1S,2S)-2-Aminocyclopentanecarboxylic acid

Cat. No. B1243515
CAS RN: 64191-13-5
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-WHFBIAKZSA-N
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Description

Synthesis Analysis

The synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic acid and its derivatives has been explored in several studies. Huddle and Skinner (1971) investigated the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a closely related compound, highlighting its potential as a structural analog of natural amino acids like serine and threonine (Huddle & Skinner, 1971). Fülöp (2001) reviewed the synthesis of 2-aminocyclopentanecarboxylic acid, discussing the syntheses of racemic compounds, resolutions of the racemates, and enantioselective syntheses (Fülöp, 2001).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various studies, including X-ray crystallography and spectroscopy. Abraham et al. (2011) examined the crystal structures of dipeptides derived from this compound, providing insights into its solid-state secondary structural characteristics (Abraham et al., 2011).

Chemical Reactions and Properties

The compound's chemical reactions and properties have been explored in relation to its potential as an antitumor amino acid. Berlinguet et al. (1962) studied its effects on cellular respiration and amino acid metabolism, noting that it does not undergo decarboxylation, transamination, or oxidation in studied tissues (Berlinguet et al., 1962).

Physical Properties Analysis

Studies on the physical properties of this compound have focused on aspects like solubility and distribution in tissues. Berlinguet et al. (1962) found that the compound is widely distributed in tissues and remains intact within cells, suggesting unique distribution characteristics (Berlinguet et al., 1962).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and stability, have been investigated. Bharadwaj and Musker (1987) studied a related compound, 2-Aminocyclopent-1-ene-1-dithiocarboxylic acid, noting its potential in forming complexes with transition metals and its antifungal properties (Bharadwaj & Musker, 1987).

Scientific Research Applications

Biochemical Studies

  • Effects on Cellular Respiration and Amino Acid Metabolism :
    • A study by Berlinguet et al. (1962) explored the effects of 1-Aminocyclopentanecarboxylic acid (ACPC) on cellular respiration in rat tissues. It was found that ACPC did not affect cellular respiration and did not participate in decarboxylation, transamination, or oxidation processes. Additionally, the presence of ACPC did not alter the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

Medicinal Chemistry Applications

  • Synthesis of Analog Compounds :

    • Huddle and Skinner (1971) investigated the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, considering its potential as a structural analog of natural amino acids and its features in an established antitumor agent, cycloleucine (Huddle & Skinner, 1971).
  • Potential in Cancer Detection :

    • Research by Hayes et al. (1976) developed carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) as a potential tumor-localizing agent for cancer detection in humans via nuclear medicine scanning techniques (Hayes et al., 1976).

Mechanism of Action

Target of Action

Similar compounds such as 1-aminocyclopropanecarboxylic acids (accs) have been known to exhibit high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Mode of Action

It’s worth noting that accs, which are structurally similar, have been used as conformationally confined analogs of physiologically active natural amino acids . This suggests that (1S,2S)-2-Aminocyclopentanecarboxylic acid might interact with its targets in a similar manner, potentially leading to changes in the physiological state of the organism.

Biochemical Pathways

ACCs are known to play important roles in plant metabolism , suggesting that this compound might have similar effects.

Pharmacokinetics

The peptidyl prodrug (1s,2s,5r,6s)-2-[(2’s)-(2-amino)propionyl]aminobicyclo[310]hexen-2,6-dicarboxylic acid, also known as LY544344, was discovered to improve the oral bioavailability of the parent drug . This suggests that similar compounds might have favorable ADME properties.

Result of Action

The interaction of (1s,2s)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with a series of symmetrical ketones has been studied, resulting in the formation of isomeric oxazolidines . This suggests that this compound might have similar reactivity and could lead to the formation of specific products upon interaction with its targets.

properties

IUPAC Name

(1S,2S)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451143
Record name (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64191-13-5
Record name Transpentacin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANSPENTACIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does acpc enhance PNA binding affinity to DNA and RNA?

A: acpc, when incorporated into PNA backbones, imposes conformational constraints that preorganize the PNA structure for optimal Watson-Crick base pairing with complementary DNA and RNA strands. [, ] This preorganization enhances binding affinity compared to less constrained PNA analogues. []

Q2: Does acpc affect the base pairing specificity of PNAs?

A: acpc-containing PNAs (acpcPNAs) retain the sequence specificity of natural nucleic acid interactions, meaning they bind selectively to complementary sequences. [] Notably, acpcPNA binding affinity to DNA is generally higher than to RNA, unlike some other PNA systems. []

Q3: Are there any challenges associated with incorporating guanine into acpcPNAs?

A: Yes, guanine-rich acpcPNAs can be difficult to synthesize and are prone to forming secondary structures. [] Additionally, guanine can quench fluorescence, posing challenges for certain applications. []

Q4: Can these guanine-related issues be addressed while maintaining acpcPNA function?

A: Research suggests hypoxanthine, an unnatural base, can substitute for guanine in acpcPNAs. [] Interestingly, hypoxanthine in acpcPNA demonstrates specific pairing with cytosine in DNA, effectively mimicking guanine's behavior. [] This finding offers a potential solution to the challenges associated with guanine in acpcPNAs.

Q5: What is the impact of acpc stereochemistry on PNA properties?

A: Studies comparing acpcPNA with a (2'R,4'R)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid backbone to its (2'R,4'S)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid counterpart revealed intriguing differences. The latter exhibited self-pairing capabilities, unlike the former, highlighting the significant impact of stereochemistry on PNA behavior. [, , ]

Q6: How stable are acpcPNAs under different conditions?

A: While acpcPNAs generally demonstrate good stability, certain synthetic steps, particularly those involving acidic conditions during nucleobase deprotection and cleavage from solid support, can lead to degradation. [] This susceptibility necessitates careful optimization of reaction conditions to minimize degradation and improve yield. []

Q7: What structural modifications to acpc have been explored and what are their effects?

A: One notable modification involved replacing a methylene group in the cyclopentane ring of acpc with an oxygen atom, creating an oxetane-containing analogue. [] While this modification aimed to improve solubility and reduce non-specific binding, it unexpectedly led to increased susceptibility to degradation under both acidic and basic conditions. [] This highlights the delicate balance between structural modification and maintaining desired properties in PNA design.

Q8: Beyond nucleic acid targeting, what other applications are being explored for acpc?

A: acpc has shown promise in the development of self-assembling nanomaterials. [, ] Its incorporation into α,β-peptide foldamers promotes helix formation and facilitates the construction of well-defined nanofibrils. [, ] This self-assembly property opens avenues for applications in nanotechnology and materials science.

Q9: What analytical techniques are commonly employed to characterize acpc and acpc-containing molecules?

A9: A range of techniques is used to characterize acpc and acpc-containing molecules, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation and studying molecular interactions. [, , ]
  • Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of peptides and their conformational changes. [, ]
  • Mass spectrometry (MALDI-TOF and others): To determine molecular weight and analyze fragmentation patterns. [, , ]
  • High-Performance Liquid Chromatography (HPLC): For purification and separation of acpc-containing compounds. []
  • Microscopy (AFM and TEM): To visualize the morphology and dimensions of self-assembled nanostructures. [, ]
  • Melting Temperature (Tm) analysis: To assess the stability of PNA-DNA and PNA-RNA duplexes. [, ]

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